3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal
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Overview
Description
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a dimethylpropanal group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2-chloropyridine with a suitable aldehyde precursor under controlled conditions. One common method is the use of a Grignard reagent, where 2-chloropyridine is reacted with a Grignard reagent derived from 2,2-dimethylpropanal. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position of the pyridine ring.
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanol: The reduced form of the aldehyde.
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal is unique due to its specific substitution pattern and the presence of both an aldehyde group and a chlorine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,7-13)6-8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
RUEOLROGTFRRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=NC=C1)Cl)C=O |
Origin of Product |
United States |
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